molecular formula C12H13NO3 B8364183 4-(3-Amino-propoxy)-1-benzopyran-2-one

4-(3-Amino-propoxy)-1-benzopyran-2-one

Cat. No.: B8364183
M. Wt: 219.24 g/mol
InChI Key: FNSMHELRHSFXGG-UHFFFAOYSA-N
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Description

4-(3-Amino-propoxy)-1-benzopyran-2-one is a synthetic coumarin derivative characterized by a 3-aminopropoxy substituent at the 4-position of the benzopyran-2-one scaffold. The parent structure, 1-benzopyran-2-one (coumarin), consists of a benzene ring fused to a pyrone ring, with a carbonyl group at position 2 . Coumarins are renowned for their diverse bioactivities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4-(3-aminopropoxy)chromen-2-one

InChI

InChI=1S/C12H13NO3/c13-6-3-7-15-11-8-12(14)16-10-5-2-1-4-9(10)11/h1-2,4-5,8H,3,6-7,13H2

InChI Key

FNSMHELRHSFXGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)OCCCN

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Compound Name Substituent (Position) Key Properties/Bioactivities References
4-(3-Amino-propoxy)-1-benzopyran-2-one 3-Amino-propoxy (C4) Enhanced solubility; potential anti-inflammatory activity (inferred)
4-Hydroxy-8-methoxy-2H-furo[2,3-h]-1-benzopyran-2-one Furo ring (C2, C3), methoxy (C8), hydroxy (C4) Antifungal activity (vs. Fusarium spp.)
3-[4-(Phenylsulfonamido)benzoyl]-1-benzopyran-2-one Phenylsulfonamido (C3) α-Glucosidase inhibition (IC₅₀ = 0.8 μM)
3-(3-Phenyl-1H-1,2,4-triazol-5-yl)-1-benzopyran-2-one Phenyl-triazole (C3) Polymorphism-dependent stability
Coumarin (1-benzopyran-2-one) None Baseline fluorescence; limited bioactivity

Key Observations:

  • Substituent Position : Activity is highly position-dependent. For example, 4-hydroxy substituents (as in HMDB0032659) are linked to antifungal effects , while C3 modifications (e.g., phenylsulfonamido) correlate with enzyme inhibition .
  • Aminoalkoxy vs.
  • Fused-Ring Derivatives : Compounds with fused rings (e.g., furo[2,3-h]-coumarin) exhibit unique bioactivities due to increased structural rigidity and π-π interactions .

Physicochemical Properties

The 3-aminopropoxy group significantly alters physicochemical behavior:

Table 2: Physicochemical Properties

Property This compound 4-Hydroxy Coumarin Coumarin (Parent)
LogP ~1.5 (estimated) 2.1 1.4
Solubility (H₂O) High (amine facilitates protonation) Moderate Low
Hydrogen Bond Donors 2 (NH₂, OH) 1 (OH) 0
  • Solubility: The amino group enables salt formation, enhancing bioavailability compared to hydrophobic derivatives like 3-phenyltriazole coumarins .
  • Stability : The primary amine may confer susceptibility to oxidation, necessitating formulation adjustments compared to stable methoxy derivatives .

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